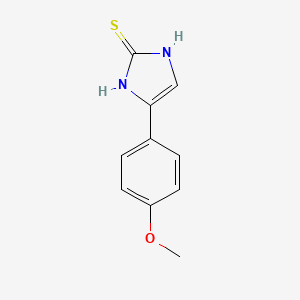

5-(4-methoxyphenyl)-1H-imidazole-2-thiol

Description

Historical Context and Evolution of Imidazole-2-thiol Research

The journey of imidazole (B134444) research began in the 19th century. The parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus from glyoxal, formaldehyde, and ammonia (B1221849), and was originally named "glyoxaline". wikipedia.orgjournalijcar.org This discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. Although various derivatives were known since the 1840s, Debus's synthesis provided a systematic entry point into their chemistry. wikipedia.org

Early research focused on understanding the fundamental structure and reactivity of the imidazole ring. The recognition of the imidazole moiety in essential biological molecules spurred a deeper investigation into its derivatives. researchgate.net Over the decades, research evolved from basic synthesis to the targeted creation of derivatives with specific functional groups, such as the thiol group at the 2-position, to explore their potential applications. The development of various synthetic methodologies has since allowed for the creation of a diverse library of substituted imidazole-2-thiols, enabling extensive structure-activity relationship (SAR) studies. niscpr.res.in

Contemporary Significance of Imidazole-2-thiol Scaffolds in Drug Discovery

In modern medicinal chemistry, the imidazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. mdpi.com The electron-rich nature of the ring, coupled with its capacity for hydrogen bonding and its amphoteric character (acting as both a weak acid and a weak base), allows imidazole-containing molecules to bind effectively to enzymes and receptors. wikipedia.orgresearchgate.net

Imidazole-2-thiol derivatives, in particular, are of significant contemporary interest due to their diverse and potent pharmacological activities. niscpr.res.in Extensive research has demonstrated their potential as therapeutic agents across various disease areas. These compounds are known to exhibit a wide range of biological actions, making them attractive candidates for drug development. openreadings.eu

Table 1: Reported Biological Activities of Imidazole-2-thiol Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. | niscpr.res.inontosight.ai |

| Antiviral | Shows activity against viruses, including potential inhibition of HIV. | nih.gov |

| Anticancer | Demonstrates antiproliferative effects against various cancer cell lines. | dovepress.comnih.gov |

| Anti-inflammatory | Capable of inhibiting inflammatory pathways. | openreadings.eudovepress.com |

| Antioxidant | The thiol group can contribute to antioxidant properties, neutralizing free radicals. | openreadings.euontosight.ai |

| Enzyme Inhibition | Can act as inhibitors for various enzymes, a key mechanism in drug action. | ontosight.ai |

The versatility of the imidazole-2-thiol scaffold allows for structural modifications at various positions of the ring, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to enhance potency and selectivity for specific biological targets. niscpr.res.in

Scope and Research Focus on 5-(4-methoxyphenyl)-1H-imidazole-2-thiol

The research focus on this compound is predicated on the combined structural features of its core and substituent. The imidazole-2-thiol moiety provides a foundational platform known for broad biological activity, while the 4-methoxyphenyl (B3050149) group at the 5-position is anticipated to modulate this activity.

The 4-methoxyphenyl group is a common substituent in medicinal chemistry, often incorporated to influence a compound's pharmacokinetic and pharmacodynamic properties. Its presence can affect factors such as lipophilicity, metabolic stability, and interaction with target proteins. Studies on related heterocyclic structures containing a methoxyphenyl group have revealed significant biological activities.

Table 2: Biological Activities of Related Compounds with a Methoxyphenyl Moiety

| Compound Name | Core Structure | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| 5-(4-methoxyphenyl)-oxazole Derivatives | Oxazole | Inhibition of C. elegans hatch and growth | nih.gov |

| 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives | 1,2,4-Triazole-3-thiol | Anti-inflammatory activity | nih.gov |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Imidazole | Antioxidant and antimicrobial efficacy | nih.gov |

Based on the established profile of the imidazole-2-thiol scaffold and the observed activities of related methoxyphenyl-substituted heterocycles, the primary research interest in this compound is likely directed towards its synthesis and subsequent evaluation for a range of potential therapeutic applications. The focus would be on screening for antimicrobial, anti-inflammatory, and anticancer properties, where structurally similar compounds have already shown promise. niscpr.res.inresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRBVZEHVWOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535013 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-41-6 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 4 Methoxyphenyl 1h Imidazole 2 Thiol and Its Analogues

Established Synthetic Methodologies for Imidazole-2-thiols

The formation of the imidazole-2-thiol scaffold is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These approaches can be broadly categorized into cyclization and condensation reactions, often with subsequent functionalization to achieve the desired substitution pattern.

Cyclization Reactions for the Imidazole (B134444) Ring Core

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including imidazole-2-thiols. These reactions typically involve the formation of one or more covalent bonds to close a ring structure from an acyclic precursor. A common and effective method for the synthesis of 5-substituted-1H-imidazole-2-thiols involves the cyclocondensation of α-amino ketones with a source of thiocyanate (B1210189).

In this approach, an α-amino ketone, such as 2-amino-1-(4-methoxyphenyl)ethan-1-one, serves as a key building block containing the requisite nitrogen and a carbonyl group. The reaction with a thiocyanate salt, typically potassium or ammonium (B1175870) thiocyanate, in an acidic medium leads to the formation of the imidazole-2-thiol ring. The mechanism proceeds through the initial formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the aromatic imidazole ring.

Condensation Reactions in the Formation of Imidazole-2-thiols

Condensation reactions, where two or more molecules combine with the elimination of a small molecule like water, are also pivotal in the synthesis of imidazole-2-thiols. A widely employed strategy is the reaction of an α-haloketone with thiourea. This method, often referred to as the Hantzsch thiazole (B1198619) synthesis, can be adapted to produce imidazole-2-thiols.

For the synthesis of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, this would involve the reaction of a 2-halo-1-(4-methoxyphenyl)ethan-1-one (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) with thiourea. The reaction is believed to proceed via initial S-alkylation of thiourea by the α-haloketone, followed by cyclization and dehydration to afford the desired imidazole-2-thiol.

Another relevant condensation approach involves the reaction of α-hydroxyketones (acyloins) with thiourea in the presence of an acid catalyst. For instance, the condensation of 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one with thiourea would provide a direct route to the target compound.

Functionalization and Substitution Approaches

The introduction of the specific aryl and methoxy (B1213986) groups can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-formed imidazole ring.

Introduction of Aryl and Methoxy Groups via Precursors: The most straightforward approach is to utilize starting materials that already contain the 4-methoxyphenyl (B3050149) moiety. For example, starting the synthesis with 2-amino-1-(4-methoxyphenyl)ethan-1-one or 2-halo-1-(4-methoxyphenyl)ethan-1-one directly incorporates the desired substituent at the 5-position of the imidazole ring. This pre-functionalization strategy is generally more efficient and avoids potential issues with regioselectivity that can arise from post-synthesis modification.

Specific Synthetic Pathways for this compound

While general methodologies provide a framework, specific multi-step pathways with optimized reaction conditions are crucial for the efficient synthesis of this compound.

Multi-Step Synthesis Pathways

A practical multi-step synthesis often begins with a readily available starting material, such as p-methoxyacetophenone. A common route involves the α-amination or α-halogenation of this ketone to generate the key intermediate for cyclization.

One such pathway can be outlined as follows:

α-Bromination of p-Methoxyacetophenone: p-Methoxyacetophenone is treated with a brominating agent, such as bromine in a suitable solvent like methanol (B129727) or acetic acid, to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Cyclocondensation with Thiourea: The resulting α-bromoketone is then reacted with thiourea in a solvent like ethanol (B145695), typically under reflux conditions, to afford this compound.

An alternative pathway involves the formation of an α-amino ketone intermediate:

Synthesis of 2-amino-1-(4-methoxyphenyl)ethan-1-one: This can be achieved through various methods, such as the Delepine reaction from the corresponding α-haloketone or via other amination procedures.

Reaction with Potassium Thiocyanate: The α-amino ketone hydrochloride is then treated with potassium thiocyanate in an aqueous or alcoholic solution, followed by heating to facilitate the cyclization and formation of the target imidazole-2-thiol.

A study on the synthesis of related 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones demonstrates a successful cyclocondensation to form the 5-(4-methoxyphenyl)-imidazole-2-thiol core. nih.govsemanticscholar.org In this work, the synthesis of (E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione was achieved, indicating the viability of forming the desired substituted imidazole ring. nih.govsemanticscholar.org

Reaction Conditions and Optimization

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and the choice of base or acid catalyst is crucial for maximizing the yield and purity of the product.

For the cyclocondensation of α-haloketones with thiourea, alcoholic solvents like ethanol are commonly used, and the reaction is typically carried out at reflux temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

In the case of the reaction between α-amino ketones and thiocyanate, the pH of the reaction medium can be a critical factor. An acidic environment is often necessary to facilitate the reaction. The choice of solvent can also influence the reaction rate and yield, with protic solvents like water and ethanol being common choices.

The table below summarizes typical reaction conditions for the synthesis of 5-aryl-imidazole-2-thiols based on established methodologies.

| Starting Material (Aryl Group) | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 4 h | 75 |

| 2-Amino-1-phenylethanone HCl | KSCN | Water/Ethanol | Reflux | 6 h | 80 |

| 2-Hydroxy-1-(4-methoxyphenyl)ethanone | Thiourea | Acetic Acid | 100 °C | 5 h | - |

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Optimization studies often involve screening different solvents, bases (if applicable), and catalysts to identify the conditions that provide the highest yield and purity of the final product. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and determine the optimal reaction time.

Divergent Synthesis of Key Imidazole-2-thiol Analogues

Divergent synthesis provides an efficient route to a variety of imidazole-2-thiol analogues. A common strategy involves the initial construction of the core this compound ring, which can then be subjected to various chemical transformations. Alternatively, key precursors can be modified before the cyclization step to introduce diversity at different positions of the imidazole ring.

A foundational method for creating the 5-aryl-imidazole-2-thiol core is the Markwald synthesis, which involves the reaction of an α-amino ketone with potassium thiocyanate. derpharmachemica.com For the target compound, this would necessitate 2-amino-1-(4-methoxyphenyl)ethan-1-one as a precursor. Another versatile approach begins with the reaction of aryl-substituted α-haloketones with thiourea or its derivatives. For instance, reacting 4-methoxyphenacyl bromide with N-substituted thiosemicarbazides can lead to a range of N-1 substituted imidazole-2-thiol analogues.

The synthesis of di- and tri-substituted imidazole-2-thiol derivatives allows for the systematic exploration of how different functional groups at various positions on the imidazole ring influence biological activity.

A prominent route to 1,5-disubstituted derivatives involves a multi-step, one-pot reaction starting from an appropriate thiosemicarbazide (B42300). For example, the reaction of thiosemicarbazide with an aromatic aldehyde, such as 2-hydroxybenzaldehyde, yields a thiosemicarbazone intermediate. Subsequent cyclization of this intermediate with 4-methoxyphenacyl bromide in the presence of sodium acetate (B1210297) and ethanol affords the desired 1-arylideneamino-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. mdpi.comresearchgate.net This method provides a straightforward pathway to compounds substituted at the N-1 and C-5 positions.

The table below showcases examples of 1,5-disubstituted imidazole-2-thione derivatives synthesized via this methodology. mdpi.com

| Compound ID | N-1 Substituent (Arylideneamino) | C-5 Substituent |

| 4a | Benzylideneamino | 4-Chlorophenyl |

| 4b | 2-Hydroxybenzylideneamino | 4-Chlorophenyl |

| 4c | 4-Hydroxybenzylideneamino | 4-Chlorophenyl |

| 4d | 4-(N,N-Dimethylamino)benzylideneamino | 4-Chlorophenyl |

| 4e | 4-Nitrobenzylideneamino | 4-Chlorophenyl |

| 5 | 2-Hydroxybenzylideneamino | 4-Methoxyphenyl |

For the generation of tri-substituted imidazoles, multi-component reactions are frequently employed. While many of these reactions yield imidazole derivatives that are not thiols, the strategies for substitution are relevant. A common approach is the condensation of a 1,2-dicarbonyl compound (like p-anisil, which is 4,4'-dimethoxybenzil), an aldehyde, and ammonium acetate. derpharmachemica.comijsrp.org To adapt this for an imidazole-2-thiol, one could theoretically replace ammonium acetate with thiourea or a derivative, although this specific adaptation is less commonly documented. A more established route involves the initial synthesis of a substituted 2-mercaptoimidazole (B184291) which can then be further functionalized.

Creating hybrid molecules that incorporate the imidazole-2-thiol scaffold with other heterocyclic systems is a strategy to develop compounds with potentially novel or synergistic biological activities. These syntheses often build upon the core imidazole-thiol structure, adding complexity through subsequent reactions.

One approach involves synthesizing a precursor that already contains a complex heterocyclic system, which is then used to form the imidazole-2-thiol ring. An example is the synthesis of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols. niscpr.res.in This synthesis starts with a Claisen-Schmidt condensation to form a chalcone (B49325), which is then cyclized with various hydrazine (B178648) derivatives to create a pyrazoline ring attached to the imidazole precursor. The final imidazole-2-thiol is formed in a subsequent step. A key example from this work is 5-[5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol . niscpr.res.in

Another strategy for creating hybrid structures is to react a functionalized imidazole intermediate with a reagent that introduces a new heterocyclic ring. For instance, the synthesis of imidazole-thiazole hybrids has been achieved by reacting different phenacyl bromides with an imidazole-hydrazinecarbothioamide intermediate. scilit.com This reaction effectively links the imidazole and thiazole rings, creating a novel hybrid scaffold. The general scheme involves the initial formation of an N-amino-imidazole-2-thione, which is then condensed with an α-haloketone to build the thiazole ring.

Structural Characterization and Chemical Transformations of 5 4 Methoxyphenyl 1h Imidazole 2 Thiol

Spectroscopic Analysis for Structural Elucidation

The definitive identification of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not extensively reported in publicly available literature, a detailed analysis can be extrapolated from closely related structures, such as (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for the protons of the methoxyphenyl group and the imidazole (B134444) ring. The aromatic protons of the 4-methoxyphenyl (B3050149) substituent would likely appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm) due to their ortho and meta coupling. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. nih.gov A key indicator of the imidazole ring's proton would be a singlet in the aromatic region. The proton attached to the nitrogen atom (N-H) is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but is often observed downfield (δ 12.0-13.0 ppm) in the thione tautomer. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The most downfield signal is anticipated to be the C=S carbon of the thione tautomer, typically appearing in the range of δ 178-185 ppm. nih.gov The carbons of the 4-methoxyphenyl group would be identifiable in the aromatic region (δ 114-160 ppm), with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself would resonate around δ 55 ppm. The two carbons of the imidazole ring would also be found in the aromatic region.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. A prominent absorption band corresponding to the N-H stretch is expected in the region of 3400-3200 cm⁻¹. The C=S (thione) stretching vibration, a key marker for the dominant tautomeric form in the solid state, is typically observed in the range of 1350-1250 cm⁻¹. nih.gov Additionally, characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching (1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 and 1030 cm⁻¹) would be present. nih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would correspond to the exact mass of C₁₀H₁₀N₂OS. The fragmentation pattern could provide further structural insights, such as the loss of the methoxy group or fragments corresponding to the imidazolethione and methoxyphenyl moieties.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signal | Description |

| ¹H NMR | ~7.4 ppm (d) | 2H, Aromatic protons ortho to methoxy group |

| ~6.9 ppm (d) | 2H, Aromatic protons meta to methoxy group | |

| ~7.2 ppm (s) | 1H, Imidazole C4-H | |

| ~3.8 ppm (s) | 3H, Methoxy (-OCH₃) protons | |

| ~12.5 ppm (br s) | 1H, Imidazole N-H proton | |

| ¹³C NMR | ~180 ppm | C=S (Thione) |

| ~159 ppm | Aromatic C-OCH₃ | |

| ~128 ppm | Aromatic CH | |

| ~114 ppm | Aromatic CH | |

| ~125 ppm | Imidazole C4/C5 | |

| ~55 ppm | Methoxy (-OCH₃) | |

| IR (cm⁻¹) | ~3300 cm⁻¹ | N-H stretch |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| ~1610, 1500 cm⁻¹ | C=C, C=N stretch | |

| ~1300 cm⁻¹ | C=S stretch | |

| ~1250, 1030 cm⁻¹ | C-O stretch |

Thiol-Thione Tautomerism: Equilibrium and Electronic Structure

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, such as this compound, can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of the compound's chemistry, influencing its reactivity and spectroscopic properties. In the solid state and in various solvents, the thione form is generally the more stable and therefore predominant tautomer for imidazole-2-thiol and related systems. acs.org

The stability of the thione tautomer can be attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as the aromatic character of the imidazole ring being better maintained in the thione form. Spectroscopic evidence, particularly the downfield chemical shift of the C2 carbon in ¹³C NMR and the presence of a C=S stretching band in the IR spectrum, strongly supports the predominance of the thione tautomer. nih.gov

Computational studies on similar heterocyclic thiols have further corroborated the greater stability of the thione form. These studies often show a significant energy difference favoring the thione tautomer, indicating that the thiol form exists as a minor component in the equilibrium mixture. The electronic structure of the thione tautomer features a delocalized π-system across the imidazole ring, with significant electron density on the sulfur atom, rendering it a soft nucleophile.

Reactivity Profiles of the Thiol Group

The thiol group, or more accurately, the thione group in its dominant tautomeric form, is the primary center of reactivity in this compound. Its reactivity is characterized by both nucleophilic character and susceptibility to oxidation.

The exocyclic sulfur atom in the thione form is a potent nucleophile. This nucleophilicity is central to many of the derivatization reactions of this compound. The deprotonation of the N-H group by a base generates a thiolate anion, which is an even more powerful nucleophile. This anion can readily participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides, epoxides, and Michael acceptors. The nucleophilic addition of imidazole-2-thiones to activated alkenes and alkynes is a well-established method for carbon-sulfur bond formation. tandfonline.com

The thiol/thione group is susceptible to oxidation, leading to a range of sulfur-containing derivatives. Mild oxidation can lead to the formation of a disulfide bridge, yielding the corresponding bis(5-(4-methoxyphenyl)-1H-imidazol-2-yl) disulfide. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids, sulfonic acids, and ultimately, sulfonamides if ammonia (B1221849) or amines are present. tandfonline.com The specific oxidation product depends on the nature of the oxidizing agent and the reaction conditions. For example, oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield the corresponding sulfonic acid or disulfide, depending on the stoichiometry. tandfonline.com

Derivatization Reactions for Library Generation

The reactivity of the thiol/thione group and the nitrogen atoms of the imidazole ring makes this compound an excellent scaffold for the generation of chemical libraries for various applications, including drug discovery.

Alkylation: The most common derivatization reaction is S-alkylation, which typically proceeds via the thiolate anion. In the presence of a base, such as an alkali metal carbonate or hydroxide (B78521), the compound is deprotonated and then reacts with an alkylating agent (e.g., alkyl halides, sulfates, or tosylates) to form 2-(alkylthio)-5-(4-methoxyphenyl)-1H-imidazole derivatives. nih.govresearchgate.net This reaction is generally highly regioselective for the sulfur atom due to its greater nucleophilicity compared to the ring nitrogen atoms. nih.gov The choice of solvent and base can influence the reaction rate and yield.

Acylation: Acylation can occur at either the sulfur atom or a nitrogen atom. N-acylation is a common reaction for imidazoles, often requiring an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. google.com However, for imidazole-2-thiones, the reaction can be more complex. Depending on the reaction conditions, S-acylation can also occur, leading to thioester derivatives. The regioselectivity of acylation can be influenced by factors such as the nature of the acylating agent, the solvent, and the presence of catalysts. nih.gov

Cycloaddition Reactions (e.g., Pyrazoline Formation from Chalcones)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. One of the most well-documented cycloaddition pathways involves the reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine (B178648) derivatives to yield pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their diverse biological activities. thepharmajournal.com The synthesis of pyrazolines from chalcones is a classic example of a [3+2] cycloaddition reaction, where the three-atom component is the α,β-unsaturated carbonyl system of the chalcone (B49325) and the two-atom component is the hydrazine derivative.

The reaction is typically initiated by the nucleophilic attack of the hydrazine derivative on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the final pyrazoline ring system. dergipark.org.trresearchgate.net This transformation can be catalyzed by either acids or bases. The selection of the catalyst and reaction conditions can influence the regioselectivity and yield of the reaction.

While direct studies on the cycloaddition reactions of this compound are not extensively reported in the reviewed literature, the general principles of pyrazoline formation from chalcones provide a valuable framework for understanding potential cycloaddition pathways. A variety of substituted chalcones have been successfully employed in the synthesis of pyrazolines, demonstrating the versatility of this reaction.

Several research groups have investigated the synthesis of pyrazoline derivatives from different chalcones. For instance, the reaction of various chalcones with phenylhydrazine (B124118) in the presence of a base like sodium hydroxide has been shown to produce N-phenyl pyrazolines in good yields. japsonline.comjapsonline.com The specific substituents on the aromatic rings of the chalcone can influence the reaction rate and the properties of the resulting pyrazoline.

The following table summarizes the synthesis of various pyrazoline derivatives from different chalcones, highlighting the reactants, reaction conditions, and yields. This data illustrates the general applicability of this cycloaddition reaction for the synthesis of a diverse range of pyrazolines.

| Chalcone Reactant | Hydrazine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| 3-(4-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | 20% (w/v) NaOH | 5-(4-methoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 60.37 | japsonline.com |

| 3-(2-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | 20% (w/v) NaOH | 5-(2-methoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 80.84 | japsonline.com |

| 3-(3,4-dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | 20% (w/v) NaOH | 5-(3,4-dimethoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 74.85 | japsonline.com |

| 3-(2,5-dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | 20% (w/v) NaOH | 5-(2,5-dimethoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 93.14 | japsonline.com |

| 1-adamantyl-3-pyridyl-prop-2-en-1-one | Substituted Phenylhydrazines | Not specified | Trisubstituted 4,5-dihydropyrazoles | Not specified | nih.gov |

These examples underscore the robustness of the cycloaddition reaction between chalcones and hydrazine derivatives for the synthesis of pyrazolines. The reaction conditions are generally mild, and the yields are often moderate to high, making it a practical method for accessing this important class of heterocyclic compounds. Further research could explore the potential of this compound or its derivatives to participate in similar cycloaddition reactions, potentially leading to novel heterocyclic systems with interesting chemical and biological properties.

Advanced Computational and Theoretical Studies on 5 4 Methoxyphenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol. These calculations provide valuable information about the molecule's geometry, stability, and reactivity.

Key electronic properties that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For imidazole (B134444) derivatives, these calculations help in understanding their potential as bioactive agents, as the electronic distribution and reactivity play a significant role in their interaction with biological targets.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is another important property derived from quantum chemical calculations. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological receptors. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms, indicating their propensity to act as hydrogen bond acceptors, and positive potential around the N-H group, suggesting its role as a hydrogen bond donor.

Table 1: Calculated Electronic Properties of Imidazole Derivatives

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: Specific values for this compound are not available in the public domain and would require dedicated computational studies.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.

For this compound, molecular docking studies would be essential to explore its potential as an inhibitor of various enzymes or a ligand for different receptors. The imidazole core is a common feature in many approved drugs, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.

A typical molecular docking study would involve preparing the 3D structure of this compound and docking it into the binding site of a specific protein target. The results would be analyzed based on the docking score, which estimates the binding free energy, and the predicted binding pose. The analysis of the binding pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the methoxy (B1213986) group on the phenyl ring could engage in hydrophobic interactions, while the imidazole and thiol moieties could form hydrogen bonds with amino acid residues in the active site.

Table 2: Representative Molecular Docking Results for Imidazole Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Data not available | Data not available |

| Reference Inhibitor | Data not available | Data not available |

Note: This table is illustrative. Actual docking studies on this compound would be required to obtain specific data.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has a rotatable bond between the imidazole and phenyl rings, understanding its conformational preferences is crucial.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound in a simulated environment, such as in a solvent or bound to a protein. These simulations can reveal how the molecule transitions between different conformations and how these conformations are influenced by the surrounding environment.

In Silico Prediction of Bioactivity Profiles and Mechanism Hypotheses

In silico tools can be used to predict the potential biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a molecule before it is synthesized and tested in the lab. These predictions are based on the molecule's structural features and comparison with large databases of known bioactive compounds.

For this compound, various computational models could be employed to predict its bioactivity profile. This could include predictions of its potential as an enzyme inhibitor, a receptor agonist or antagonist, or its likelihood of having antibacterial or anticancer properties. ADME predictions are also critical for early-stage drug discovery, as they help to identify molecules with favorable drug-like properties, such as good oral bioavailability and low toxicity.

Based on the results from quantum chemical calculations, molecular docking, and MD simulations, hypotheses about the mechanism of action of this compound can be formulated. For example, if docking studies predict strong binding to a particular enzyme and MD simulations confirm the stability of this interaction, a plausible mechanism would be the inhibition of that enzyme's activity. The electronic properties and conformational flexibility of the molecule would further inform how it achieves this inhibition at a molecular level.

Table 3: Predicted ADME Properties for a Hypothetical Imidazole Derivative

| Property | Predicted Value |

| Molecular Weight | ~206 g/mol |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Oral Bioavailability | Data not available |

Mechanistic Insights into Biological Activities of 5 4 Methoxyphenyl 1h Imidazole 2 Thiol and Derivatives

Antimicrobial Activity Mechanisms

Imidazole (B134444) derivatives are a significant class of compounds in medicinal chemistry, known for their broad-spectrum antimicrobial activities. nano-ntp.com The unique structure of the imidazole ring, a five-membered aromatic ring with two nitrogen atoms, allows for diverse chemical modifications, leading to derivatives with enhanced biological functions. nano-ntp.com The mechanisms underlying their ability to combat microbial infections are multifaceted, targeting fundamental cellular processes in both bacteria and fungi.

Modes of Action against Bacterial Pathogens

The antibacterial action of imidazole-containing compounds involves several key mechanisms that disrupt bacterial viability. A primary mode of action is the disruption of the bacterial cell membrane. nano-ntp.comfrontiersin.org Certain imidazole derivatives, particularly those with increased hydrophobicity due to longer side chains, can intercalate into the lipid bilayer, leading to a loss of membrane integrity and dissipation of the membrane potential. frontiersin.org This disruption causes the leakage of essential cytoplasmic contents and ultimately leads to cell death. frontiersin.org

Another significant mechanism is the inhibition of nucleic acid synthesis, which halts bacterial replication and proliferation. nano-ntp.com Furthermore, some derivatives function through the generation of reactive oxygen species (ROS). frontiersin.org An accumulation of ROS inside the bacterial cell induces significant oxidative stress, which damages proteins, lipids, and DNA, thereby inhibiting metabolic processes and leading to bacterial death. frontiersin.org

Research into specific derivatives has revealed more targeted interactions. For instance, certain thiophenyl-pyrimidine derivatives have been found to inhibit the polymerization of the FtsZ protein. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents cytokinesis, leading to a bactericidal effect. nih.gov While not all imidazole derivatives operate through this specific target, it highlights the potential for these scaffolds to interact with essential bacterial enzymes and structural proteins.

| Mechanism of Action | Bacterial Target | Effect | References |

|---|---|---|---|

| Membrane Disruption | Cell Membrane | Increased permeability, dissipation of membrane potential, leakage of cytoplasmic contents. | nano-ntp.comfrontiersin.org |

| Oxidative Stress | Intracellular components (Proteins, Lipids, DNA) | Damage from excessive ROS production, inhibition of metabolism. | frontiersin.org |

| Inhibition of Nucleic Acid Synthesis | DNA/RNA | Halts bacterial replication and proliferation. | nano-ntp.com |

| Inhibition of Cell Division | FtsZ Protein | Inhibits polymerization and GTPase activity, preventing cytokinesis. | nih.gov |

Anticancer Activity Mechanisms

The imidazole scaffold is a prominent feature in many anticancer agents, and derivatives of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol are being explored for their potential in cancer therapy. Their mechanisms of action are often directed at specific molecular targets that are crucial for cancer cell survival, proliferation, and resistance.

Cellular and Molecular Targets of Action

A primary strategy in modern cancer drug design is the targeting of specific cellular components that are overactive or essential in cancer cells. Imidazole derivatives have been shown to interact with several such targets.

Tubulin Polymerization: Several imidazole-based compounds act as tubulin polymerization inhibitors. nih.govnih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. This disruption leads to an arrest of the cell cycle and subsequent cell death. A 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole derivative, for instance, was found to target tubulin. nih.gov

Enzyme Inhibition: The imidazole ring can mimic the amino acid histidine, allowing it to bind to the active sites of various enzymes. evitachem.com A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells and plays a vital role in cell growth and proliferation. nih.gov Certain imidazole-based inhibitors have been specifically designed to block the ATP binding domain of EGFR, thereby inhibiting its enzymatic activity and downstream signaling pathways. nih.gov

DNA Interaction: Some imidazole derivatives may also exert their anticancer effects by interacting directly with DNA. nih.gov

| Molecular Target | Class of Target | Therapeutic Effect | Example Derivative Class | References |

|---|---|---|---|---|

| Tubulin | Structural Protein | Inhibition of microtubule formation, mitotic arrest. | 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole | nih.gov |

| EGFR | Tyrosine Kinase Enzyme | Inhibition of cell proliferation and survival signaling. | Fused Imidazole Derivatives | nih.gov |

| DNA | Nucleic Acid | Disruption of DNA replication and integrity. | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Imidazole derivatives have demonstrated the ability to trigger this process through various signaling pathways. nih.gov

One common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies have shown that certain imidazole derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio makes the cancer cells more susceptible to apoptosis. The activation of caspases, which are the executioner enzymes of apoptosis, is another critical step. Imidazole compounds have been observed to activate both the intrinsic (via caspase-9) and extrinsic (via caspase-8) apoptotic pathways. mdpi.com

In addition to inducing apoptosis, these compounds can modulate the cell cycle. nih.govresearchgate.net By interfering with molecular targets like tubulin or signaling kinases, they can cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G1 or G2/M phase. nih.govresearchgate.net This halt in proliferation prevents the cancer cells from dividing and can ultimately lead to apoptosis. nih.gov

Overcoming Drug Resistance in Cancer Cells

A major challenge in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. mdpi.com MDR is often caused by the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. mdpi.com

Some novel imidazole derivatives have shown promise in overcoming MDR. One key advantage is that they may not be substrates for P-gp. nih.gov This means they are not efficiently pumped out of the cancer cell, allowing them to accumulate at concentrations high enough to exert their cytotoxic effects. For example, the imidazole derivative BZML was found to be effective against both paclitaxel-sensitive and -resistant cancer cells, indicating its ability to circumvent P-gp-mediated resistance. nih.gov

Furthermore, some imidazole-dendrimer conjugates have demonstrated an ability to reverse MDR. mdpi.com This effect is attributed to an increased cellular accumulation of the drug, potentially by inhibiting the function of efflux transporters and leveraging the positive charge of the conjugates to enhance entry into tumor cells. mdpi.com By effectively bypassing or inhibiting these resistance mechanisms, imidazole derivatives could provide a valuable therapeutic option for treating drug-resistant cancers.

Enzyme Inhibitory Mechanisms

The biological effects of this compound and its analogs are largely attributed to their ability to inhibit specific enzymes. The following sections explore the mechanisms behind these inhibitory actions.

Cyclooxygenase (COX-1/COX-2) Inhibition and Selectivity

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov

Derivatives of imidazole have been investigated as selective COX-2 inhibitors. researchgate.netnih.govnih.govresearchgate.net The structure-activity relationship (SAR) studies of various 2,4,5-triarylimidazole derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence both the potency and selectivity of COX-2 inhibition. nih.gov For instance, the presence of a methanesulfonyl (SO2CH3) or sulfonamido (SO2NH2) group on one of the aryl rings is a common feature in many selective COX-2 inhibitors, as it allows for interaction with a specific side pocket in the COX-2 active site that is not present in COX-1. nih.govnih.gov

While direct inhibitory data for this compound is not extensively available, studies on structurally related compounds provide valuable insights. For example, novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have been synthesized and evaluated for their COX inhibitory effects. nih.gov In one study, a derivative without substitution on the phenyl rings (compound 1) showed the highest activity against COX-2, with 88.5% inhibition at a 10 μM concentration. nih.gov This suggests that the core imidazole-2-thiol scaffold is a promising template for COX-2 inhibition.

The selectivity of these compounds is often attributed to the additional space in the COX-2 active site, which can accommodate bulkier substituents on the inhibitor molecule. youtube.com Molecular modeling studies of imidazole derivatives have shown that they can bind to the active site of COX-2, interacting with key amino acid residues. nih.gov

Table 1: COX Inhibitory Activity of Selected Imidazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Compound 1 (unsubstituted diphenyl-imidazole-2-thiol derivative) | 60.9 | 88.5 | nih.gov |

| Compound 9 (derivative) | 85.5 | 57.9 | nih.gov |

This table presents data for derivatives of the core compound to illustrate the potential inhibitory profile.

Inhibition of Key Signaling Enzymes (e.g., Epidermal Growth Factor Receptor, p97, Thioredoxin Reductase)

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.govrsc.org Its overexpression or mutation is implicated in various cancers, making it a significant target for anticancer drug development. nih.govrsc.orgmdpi.comnih.gov Imidazole-based compounds have been designed and synthesized as EGFR inhibitors. nih.govrsc.org Computational and in vitro studies have demonstrated that these derivatives can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. nih.govrsc.org

For instance, certain imidazole derivatives have shown potent EGFR inhibitory activity with IC50 values in the nanomolar range, comparable to the positive control erlotinib. nih.govrsc.org The substitution pattern on the imidazole core is crucial for activity, with specific groups enhancing binding affinity to the EGFR active site. nih.govrsc.org While direct studies on this compound are limited, the broader class of imidazole derivatives shows significant promise as EGFR inhibitors. nih.govrsc.orgresearchgate.netnih.govselleckchem.com

p97 Inhibition:

The ATPase p97 (also known as VCP) is involved in numerous cellular processes, including protein degradation through the ubiquitin-proteasome system. acs.orgresearchgate.netku.eduox.ac.uk Its inhibition is a potential therapeutic strategy for cancer and neurodegenerative diseases. acs.orgresearchgate.netku.eduox.ac.ukosti.gov Several small molecule inhibitors of p97 containing an imidazole or related heterocyclic core have been identified. acs.org These inhibitors can act in an ATP-competitive or allosteric manner, disrupting the ATPase activity of p97 and leading to the accumulation of ubiquitinated proteins and subsequent cell death. acs.orgosti.gov The development of potent and selective p97 inhibitors is an active area of research, with some compounds progressing to clinical trials. ox.ac.uk

Thioredoxin Reductase (TrxR) Inhibition:

The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells, playing a critical role in maintaining redox homeostasis. nih.gov Elevated levels of TrxR are found in many cancer cells, contributing to their survival and resistance to therapy. nih.govfrontiersin.org Consequently, TrxR has emerged as a promising target for anticancer drugs. nih.govfrontiersin.orgnih.govmdpi.com

Imidazole derivatives are among the synthetic compounds known to inhibit the Trx-TrxR system. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the active site of TrxR, which contains a reactive selenocysteine (B57510) residue. nih.gov This interaction can lead to the inactivation of the enzyme, disruption of the cellular redox balance, and induction of oxidative stress, ultimately triggering apoptosis in cancer cells. nih.govfrontiersin.orgnih.govmdpi.com For example, the imidazole derivative PX-12 (1-methylpropyl-2-imidazolyl disulfide) has been shown to inhibit the Trx1 system and impede HIV-1 infection, highlighting the diverse therapeutic potential of targeting this system. researchgate.net

Interaction with Thiol-Containing Enzymes

The thiol group (-SH) in this compound suggests a potential for interaction with thiol-containing enzymes. The thione-thiol tautomerism of the imidazole-2-thiol moiety can influence its chemical reactivity and biological activity. researchgate.netias.ac.in

The thiol group can participate in various interactions, including the formation of disulfide bonds with cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity. Many enzymes rely on a free thiol group in a cysteine residue within their active site for catalytic function. The interaction of a thiol-containing inhibitor with this active site cysteine can effectively block substrate binding or catalysis.

Furthermore, the thiol group can act as a reducing agent, potentially interfering with redox-sensitive enzymes. The cellular environment is a complex redox system, and the introduction of exogenous thiol compounds can perturb this balance, affecting the function of numerous enzymes and signaling pathways. nih.govnih.govmdpi.com

Other Mechanistic Investigations for Diverse Pharmacological Effects (e.g., Anti-HIV, Antithyroid)

Anti-HIV Activity:

Imidazole derivatives have been explored for their potential as anti-HIV agents. nih.govresearchgate.netdoi.orgresearchgate.net These compounds can target various stages of the HIV life cycle. doi.org One of the key targets is the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA. researchgate.netnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. nih.gov

Docking studies of novel aminoimidazole analogs have shown that the thiol group on the imidazole moiety can form hydrogen bonds with key residues in the NNRTI-binding pocket of HIV-1 RT, such as the main chain carbonyl oxygen of K101. nih.gov This interaction, along with hydrophobic interactions of the phenyl groups, contributes to the inhibitory activity. nih.gov The imidazole scaffold provides a versatile platform for the design of new NNRTIs with activity against both wild-type and drug-resistant HIV-1 strains. researchgate.netdoi.orgnih.gov

Antithyroid Activity:

The primary mechanism of action of antithyroid drugs like methimazole (B1676384) (1-methylimidazole-2-thiol) is the inhibition of thyroid peroxidase (TPO). ias.ac.innih.govnih.govnih.govmdpi.com TPO is a heme-containing enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroid hormones. nih.govmdpi.com

Table 2: IC50 Values for TPO Inhibition by Selected 2-Thioimidazole Derivatives

| Compound | IC50 (µM) | Reference |

| 1-methyl-4,5-dipropyl 2-thioimidazole | Data not specified, but identified as most active | nih.gov |

| Methimazole (MMI) | 0.11 | nih.gov |

| 6-propyl-2-thiouracil (PTU) | 1.2 | nih.gov |

This table provides comparative data for related antithyroid compounds to contextualize the potential activity.

Structure Activity Relationship Sar Elucidation for Imidazole 2 Thiol Scaffolds

Correlating Substituent Effects with Biological Potency

The biological activity of the 5-phenyl-1H-imidazole-2-thiol scaffold is highly sensitive to the nature and position of substituents on both the imidazole (B134444) and the phenyl rings. Systematic modifications have revealed critical insights into the electronic and steric requirements for optimal potency across different biological targets.

For instance, in the context of antimicrobial activity, the introduction of various substituents on the phenyl ring at the 5-position has been shown to modulate efficacy. Studies on a series of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols demonstrated that the nature of the substituent on the phenyl ring significantly influences their antimicrobial profile. niscpr.res.in While specific quantitative data for 5-(4-methoxyphenyl)-1H-imidazole-2-thiol was not detailed in the provided context, the general trend in related structures suggests that electron-donating groups, such as the methoxy (B1213986) group, can enhance activity, potentially by modulating the electronic properties of the entire molecule and its interaction with biological targets.

In the realm of anticancer research, the substitution pattern on the phenyl ring at C-5 of the imidazole core has been a key area of investigation. For a series of 1-(substituted benzylideneamino)-5-(aryl)-1H-imidazole-2(3H)-thiones, compounds bearing a 4-methoxyphenyl (B3050149) group at the C-5 position exhibited significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG2. nih.gov The presence of a hydroxyl group on the benzylideneamino moiety at N-1, in conjunction with the 5-(4-methoxyphenyl) substituent, was found to be particularly potent. nih.gov This highlights the synergistic effect of substitutions at different positions of the imidazole scaffold.

The following table summarizes the impact of substituents on the biological activity of imidazole-2-thiol derivatives based on available research findings.

| Scaffold | Position of Substitution | Substituent | Biological Activity | Reference |

| Imidazole-2-thiol | 5-phenyl | 4-methoxy | Anticancer | nih.gov |

| Imidazole-2-thiol | 1-benzylideneamino | 2-hydroxy | Anticancer | nih.gov |

| Imidazole-2-thiol | 5-phenyl | Various | Antimicrobial | niscpr.res.in |

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the imidazole-2-thiol class of compounds, several key pharmacophoric features have been identified through extensive SAR studies.

The core imidazole-2-thiol moiety itself is a crucial pharmacophoric element. The imidazole ring, being an electron-rich aromatic system, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking with biological macromolecules. tci-thaijo.orgresearchgate.net The thione group (C=S) is a potent hydrogen bond acceptor and can also engage in coordination with metal ions in metalloenzymes.

Furthermore, substitutions at the N-1 position of the imidazole ring have been shown to be critical for modulating biological activity. For instance, the introduction of a benzylideneamino group at this position led to potent anticancer agents. nih.gov This suggests that the N-1 position can be modified to introduce additional interaction points with the biological target, thereby enhancing potency and selectivity.

Key pharmacophoric features for bioactive imidazole-2-thiol derivatives can be summarized as:

An aromatic imidazole ring capable of π-π stacking interactions.

A thione group at the 2-position acting as a hydrogen bond acceptor.

A substituted phenyl ring at the 5-position influencing lipophilicity and providing additional binding interactions.

A variable substituent at the N-1 position allowing for fine-tuning of biological activity.

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of novel imidazole-2-thiol derivatives with improved biological profiles. nih.govresearchgate.net The goal of rational design is to strategically modify the lead compound, in this case, this compound, to optimize its interaction with the biological target and enhance its therapeutic efficacy.

One key principle is the optimization of substituents on the 5-phenyl ring. Based on the observation that electron-donating groups can be beneficial, further exploration of various alkoxy or amino substituents at the para-position could lead to compounds with enhanced activity. Conversely, the introduction of electron-withdrawing groups could be explored to understand their impact on different biological targets.

Another important design strategy involves the modification of the N-1 position of the imidazole ring. As demonstrated by the potent anticancer activity of N-1 substituted analogues, this position is a prime site for introducing diverse chemical moieties. nih.gov These modifications can be designed to target specific pockets or residues in the active site of an enzyme or receptor, thereby increasing binding affinity and selectivity. The use of computational methods like molecular docking can aid in the design of substituents that are predicted to have favorable interactions. mdpi.com

Bioisosteric replacement is another powerful tool in rational drug design. For example, the thiol group could be replaced with other functional groups that have similar steric and electronic properties, such as a hydroxyl or an amino group, to investigate their effect on activity and to potentially improve pharmacokinetic properties. Similarly, the imidazole ring could be replaced by other five-membered heterocycles like triazole or thiadiazole to explore new chemical space and potentially discover novel biological activities. nih.govscispace.com

Comparative SAR Analysis Across Diverse Imidazole-2-thiol Analogues

A comparative analysis of the SAR of different series of imidazole-2-thiol analogues reveals both common trends and target-specific requirements. While the core imidazole-2-thiol scaffold is a common feature, the optimal substitution pattern can vary significantly depending on the biological activity being targeted.

For instance, in the development of antimicrobial agents, modifications often focus on introducing lipophilic groups to enhance membrane permeability. niscpr.res.in In contrast, for enzyme inhibitors, the design of substituents that can form specific hydrogen bonds or hydrophobic interactions within the enzyme's active site is crucial.

A study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as α-glucosidase inhibitors revealed that the position and nature of substituents on the arylideneamino moiety significantly impacted their inhibitory potency. nih.govnih.govresearchgate.net This highlights the importance of exploring a wide range of substituents to identify the optimal combination for a specific target.

The following table provides a comparative overview of SAR findings for different classes of imidazole-2-thiol analogues.

| Analogue Class | Key SAR Findings | Target Biological Activity | Reference(s) |

| 1-Aryl-4,5-diphenyl-1H-imidazole-2-thiones | Alkylation at the sulfur atom is a common synthetic route. | General synthetic precursors | sapub.org |

| 5-(Pyrazolyl)-imidazole-2-thiols | Substituents on the pyrazole (B372694) and phenyl rings modulate activity. | Antimicrobial | niscpr.res.in |

| 1-(Benzylideneamino)-5-aryl-1H-imidazole-2(3H)-thiones | Hydroxyl substitution on the benzylideneamino and methoxy on the 5-aryl group enhance potency. | Anticancer | nih.gov |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | The substitution pattern on the arylideneamino group is critical for potency. | α-Glucosidase inhibition | nih.govnih.govresearchgate.net |

This comparative analysis underscores that while general principles can be derived, the fine-tuning of the imidazole-2-thiol scaffold through specific substitutions is essential for achieving high potency and selectivity for a given biological target. The versatility of the imidazole-2-thiol core allows for the generation of diverse libraries of compounds, each with the potential for unique biological activities.

Advanced Methodologies in Research and Development

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of a large number of distinct but structurally related molecules. For a scaffold such as 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, combinatorial approaches are instrumental in creating extensive libraries of analogs for structure-activity relationship (SAR) studies.

The synthesis of a library based on the this compound core typically involves a multi-component reaction strategy. A common synthetic route starts with the reaction of an α-hydroxyketone with an aldehyde and ammonium (B1175870) thiocyanate (B1210189). By systematically varying the substituents on the aromatic rings of the starting materials, a diverse library of compounds can be generated. For instance, a variety of substituted benzaldehydes and phenacyl bromides can be employed to introduce chemical diversity at different positions of the imidazole (B134444) ring.

The table below illustrates a hypothetical combinatorial library design for derivatives of this compound, showcasing the potential for generating a wide array of analogs by varying key building blocks.

| Scaffold | Building Block A (Aldehyde) | Building Block B (α-Bromoketone) | Resulting Analog |

| Imidazole-2-thiol | 4-Methoxybenzaldehyde | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 5-(4-methoxyphenyl)-4-(4-chlorophenyl)-1H-imidazole-2-thiol |

| Imidazole-2-thiol | 4-Fluorobenzaldehyde | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 5-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thiol |

| Imidazole-2-thiol | 3,4-Dimethoxybenzaldehyde | 2-Bromo-1-phenylethan-1-one | 5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-2-thiol |

| Imidazole-2-thiol | 4-Nitrobenzaldehyde | 2-Bromo-1-(4-methylphenyl)ethan-1-one | 5-(4-nitrophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol |

This systematic approach allows for the efficient exploration of the chemical space around the core structure, facilitating the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) is a critical component in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. For the library of this compound analogs generated through combinatorial synthesis, HTS is employed to identify "hits"—compounds that exhibit a desired biological effect.

A variety of HTS assays can be developed depending on the therapeutic target of interest. For instance, if the imidazole-2-thiol derivatives are being investigated as potential enzyme inhibitors, a biochemical assay measuring enzyme activity in the presence of the compounds would be utilized. These assays are typically performed in a microplate format (e.g., 384- or 1536-well plates) to maximize throughput.

The activity profiling of the compound library would involve screening against a panel of relevant biological targets to assess both efficacy and selectivity. The data generated from HTS can be used to construct SAR profiles, which guide the subsequent optimization of lead compounds.

Below is a sample data table representing hypothetical HTS results for a small subset of a this compound analog library against a specific enzyme target.

| Compound ID | Structure | Enzyme Inhibition (%) at 10 µM |

| MPI-001 | This compound | 65 |

| MPI-002 | 5-(4-chlorophenyl)-1H-imidazole-2-thiol | 42 |

| MPI-003 | 5-(4-fluorophenyl)-1H-imidazole-2-thiol | 58 |

| MPI-004 | 5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thiol | 78 |

Application of Omics Technologies in Mechanistic Studies

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a biological system upon treatment with a compound like this compound.

Proteomics involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to that of untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide clues about the cellular pathways and processes affected by the compound. For example, a significant upregulation of apoptotic proteins would suggest that the compound induces cell death.

Metabolomics , the systematic study of small molecules (metabolites) within cells, tissues, or biofluids, can also shed light on the compound's mechanism. Changes in the metabolomic profile of treated cells can reveal alterations in metabolic pathways, which may be a direct or indirect effect of the compound's activity.

The integration of proteomics and metabolomics data can provide a comprehensive understanding of the biological effects of this compound and help in identifying its molecular targets.

Development of Novel Assay Systems for Biological Evaluation

The biological evaluation of this compound and its derivatives often requires the development of novel and more physiologically relevant assay systems. While traditional biochemical assays are useful for initial screening, cell-based assays provide a more complex and biologically relevant environment to assess a compound's activity.

The development of such assays may involve:

Target-based assays: If the molecular target of the compound is known, cell-based assays can be designed to measure the engagement and modulation of this target in a cellular context. This could involve reporter gene assays, where the expression of a reporter protein is linked to the activity of the target pathway.

Phenotypic assays: In cases where the target is unknown, phenotypic assays are employed. These assays measure a specific cellular phenotype, such as cell viability, proliferation, or morphological changes, in response to compound treatment. High-content screening (HCS) platforms can be used to analyze multiple cellular parameters simultaneously.

The development of these novel assay systems is essential for validating the therapeutic potential of this compound and for progressing lead compounds through the drug discovery and development pipeline.

Future Research Directions and Translational Perspectives

Targeted Drug Delivery System Concepts for Imidazole-2-thiol Compounds

A major challenge in drug development is ensuring that therapeutic agents reach their intended target in the body while minimizing exposure to healthy tissues. Targeted drug delivery systems (DDS) offer a solution by enhancing drug localization at the site of action, thereby improving efficacy and reducing side effects. nih.gov For imidazole-2-thiol compounds, several innovative DDS concepts are being explored, leveraging the unique chemical properties of the molecule, particularly the thiol (-SH) group.

The thiol group has a strong affinity for noble metals, making it an excellent anchor for attaching these compounds to gold nanoparticles (AuNPs). mdpi.com This conjugation can improve the therapeutic efficacy of drugs by enhancing stability, increasing water solubility, and improving cell membrane permeability. mdpi.com Nanocarriers such as liposomes, polymeric nanoparticles, micelles, and dendrimers are also being investigated to improve the delivery of imidazole-based drugs. nih.gov These systems can encapsulate the therapeutic agent, protecting it from degradation and enabling controlled, targeted release. nih.gov By modifying the surface of these nanocarriers with specific ligands (like antibodies or peptides), they can be engineered to recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. unpad.ac.id

Table 1: Potential Nanocarrier-Based Drug Delivery Systems for Imidazole-2-thiol Compounds

| Nanocarrier Type | Delivery Mechanism | Potential Advantages for Imidazole-2-thiols |

| Gold Nanoparticles (AuNPs) | Covalent attachment via the thiol group's strong affinity for gold. mdpi.comnih.gov | Direct and stable conjugation, enhanced stability, potential for theranostic (therapeutic + diagnostic) applications. nih.gov |

| Liposomes | Encapsulation of hydrophilic or lipophilic drug derivatives within lipid bilayers. nih.gov | Improved bioavailability, reduced systemic toxicity, ability to carry various drug payloads. |

| Polymeric Nanoparticles | Entrapment within a polymer matrix or covalent attachment. nih.gov | Controlled and sustained release, protection from enzymatic degradation, surface can be functionalized for active targeting. nih.gov |

| Micelles | Encapsulation of poorly water-soluble compounds in the hydrophobic core. | Increased solubility of hydrophobic imidazole (B134444) derivatives, improved pharmacokinetic profile. |

These advanced delivery systems promise to overcome challenges like poor water solubility and non-specific distribution, unlocking the full therapeutic potential of imidazole-2-thiol derivatives in clinical settings. nih.gov

Combination Therapy Approaches with Imidazole-2-thiol Derivatives

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapy, the use of two or more drugs, can lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of individual agents. Imidazole derivatives, with their diverse biological activities, are prime candidates for inclusion in combination treatment regimens. nih.govmdpi.com

Given that many imidazole derivatives show potent anticancer activity by inhibiting key signaling pathways, such as those involving VEGFR-2 and B-Raf kinases, they could be paired with conventional cytotoxic chemotherapies. nih.govmdpi.comnih.gov Such a combination could attack a tumor on multiple fronts: the imidazole derivative could inhibit angiogenesis (the formation of new blood vessels that feed the tumor) while the chemotherapy agent directly kills cancer cells. nih.gov This dual approach could be more effective than either treatment alone.

Furthermore, research has shown that the antifungal activity of certain imidazole derivatives can be dramatically enhanced when combined with agents that increase cell membrane permeability. researchgate.net For example, a study demonstrated a synergistic antifungal effect against Candida species when imidazole derivatives were combined with sodium dodecyl sulphate (SDS), which disrupts the fungal cell membrane, allowing for greater intracellular influx of the imidazole drug. researchgate.net This principle could be applied to other areas, such as enhancing the uptake of imidazole-based antibacterial agents into resistant bacteria.

Table 2: Illustrative Combination Therapy Strategies

| Therapeutic Area | Imidazole-2-thiol Derivative's Role | Potential Combination Partner | Rationale for Combination |

| Oncology | Anti-angiogenic agent (e.g., VEGFR-2 inhibitor) mdpi.comnih.gov | Standard cytotoxic drug (e.g., Cisplatin) nih.gov | Dual-mechanism attack: inhibit tumor blood supply and directly kill cancer cells to enhance efficacy. |

| Oncology | RAF kinase inhibitor nih.gov | MEK inhibitor | Block multiple points in the same signaling pathway (MAPK pathway) to prevent resistance. |

| Infectious Disease (Fungal) | Antifungal agent ontosight.aiclinmedkaz.org | Membrane permeabilizing agent (e.g., SDS) researchgate.net | Increase intracellular concentration of the antifungal drug for a synergistic killing effect. researchgate.net |

| Infectious Disease (Bacterial) | Antibacterial agent niscpr.res.inclinmedkaz.org | Efflux pump inhibitor | Prevent bacteria from pumping the drug out, thereby restoring or increasing its efficacy. |

Exploration of New Therapeutic Areas for Imidazole-2-thiols

The structural versatility of the imidazole ring allows for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comresearchgate.net While activities like antimicrobial and anticancer effects are well-documented, ongoing research continues to uncover new potential therapeutic applications for imidazole-2-thiol and its derivatives. niscpr.res.inmdpi.com

Recent studies have highlighted the potential of this class of compounds in several emerging areas:

Antiviral Therapy : The imidazole scaffold is a crucial component in the search for new antiviral drugs. nih.gov Docking studies have suggested that certain imidazole derivatives may bind to key enzymes of viruses like SARS-CoV-2, while other derivatives have shown potent activity against HIV in laboratory settings. nih.gov This opens a promising avenue for developing new treatments for viral infections.

Anti-diabetic Agents : Some benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov By inhibiting this enzyme, these compounds can help to control blood sugar levels, suggesting a potential new role in the management of diabetes.

Neurodegenerative Diseases : The inhibition of certain kinases, such as p38 MAP kinase, is being explored as a therapeutic strategy for inflammatory conditions and neurodegenerative diseases. mdpi.com Since some imidazole derivatives are known to inhibit these kinases, they may hold promise for treating diseases like Alzheimer's or Parkinson's.

Anti-inflammatory Conditions : Imidazole derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the modulation of pro-inflammatory mediators. nih.gov

Table 3: Established and Emerging Therapeutic Applications of Imidazole-2-thiols

| Therapeutic Area | Biological Target / Mechanism | Status |

| Anticancer | Kinase inhibition (VEGFR-2, B-Raf, p38 MAP), Apoptosis induction mdpi.comnih.govresearchgate.net | Established / Investigational |

| Antimicrobial | Inhibition of microbial growth niscpr.res.inclinmedkaz.org | Established / Investigational |